molecular formula C6FeN6-4 B228077 Ferrocyanide ion CAS No. 13408-63-4

Ferrocyanide ion

Cat. No.: B228077
CAS No.: 13408-63-4
M. Wt: 211.95 g/mol
InChI Key: UETZVSHORCDDTH-UHFFFAOYSA-N
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Description

The ferrocyanide ion, with the chemical formula [Fe(CN)₆]⁴⁻, is a diamagnetic coordination complex featuring a low-spin iron(II) center in an octahedral geometry formed by six cyanide ligands . This compound is of significant and enduring interest in scientific research due to its well-defined redox chemistry, high stability, and diverse applicability across multiple fields. A key characteristic is its relatively low toxicity compared to free cyanide, as the cyanide groups are tightly bound within the complex, preventing their easy release . In electrochemistry and sensor development, the ferrocyanide/ferricyanide ([Fe(CN)₆]⁴⁻/³⁻) couple serves as an ideal, surface-sensitive redox probe. It is extensively used to characterize electrode surfaces and interfacial properties, as well as to study electron transfer kinetics in systems like screen-printed carbon electrodes (SPCEs) using techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) . A prominent application is in the development of next-generation energy storage systems. Ferrocyanides are key precursors and active materials in Prussian blue analogs (PBAs) and related metal-organic frameworks, which are investigated as cathode materials in lithium-ion and sodium-ion batteries . For instance, novel materials like vanadium ferrocyanide (VFCN) have demonstrated high redox potentials (~3.7 V vs. Li/Li⁺) and exceptional structural stability during cycling, making them attractive candidates for large-scale energy storage . Furthermore, ferrocyanides are utilized as electrolytes in flow batteries, including anthraquinone-ferrocyanide systems, due to their high stability and reversible one-electron oxidation to ferricyanide . In environmental and materials science, ferrocyanide compounds are highly effective sorbents. Their strong affinity for alkali metal cations is exploited for the targeted removal of radioactive cesium (Cs⁺) and other metal ions from low-activity liquid radioactive waste, with sorbents like copper ferrocyanide achieving removal efficiencies of over 99.9% . Recently developed zinc this compound-exchange compounds also show great promise as corrosion-inhibiting pigments in protective organic coatings, where they can release inhibitor ions (e.g., Zn²⁺) upon contact with corrosive electrolytes . Other research applications include their historical and continued use as a precursor for the pigment Prussian Blue (ferric ferrocyanide) , and their role as a classic reagent in analytical chemistry for the detection and quantification of various metal ions . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

13408-63-4

Molecular Formula

C6FeN6-4

Molecular Weight

211.95 g/mol

IUPAC Name

iron(2+);hexacyanide

InChI

InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+2

InChI Key

UETZVSHORCDDTH-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2]

Other CAS No.

13408-63-4

Synonyms

ferrate(4-), hexakis(cyano-kappa-c)-, (oc-6-11)-
ferrocyanate
ferrocyanide
ferrocyanide ion
hexacyanoferrate
hexacyanoferrate II
hexacyanoferrate(4-) ion
hexacyanoferrate(II)
hexacyanoiron(II)

Origin of Product

United States

Preparation Methods

Traditional Precipitation via Ferrous Salts and Cyanide

The most straightforward method involves reacting ferrous ions (Fe²⁺) with cyanide sources in aqueous media. When a ferrous sulfate solution is treated with sodium or potassium cyanide, an initial precipitate of empirical formula Fe(CN)₂ forms, which redissolves upon excess cyanide addition to yield the ferrocyanide ion :

FeSO₄ + 2 NaCN → Fe(CN)₂↓ + Na₂SO₄\text{FeSO₄ + 2 NaCN → Fe(CN)₂↓ + Na₂SO₄}
Fe(CN)₂ + 4 NaCN → Na₄[Fe(CN)₆]\text{Fe(CN)₂ + 4 NaCN → Na₄[Fe(CN)₆]}

Key Considerations :

  • Oxidation Sensitivity : Ferrous ions oxidize readily in alkaline conditions, necessitating inert atmospheres to prevent Fe³⁺ contamination .

  • Product Isolation : Sodium ferrocyanide (Na₄[Fe(CN)₆]) is hygroscopic, complicating crystallization. Potassium ferrocyanide (K₄[Fe(CN)₆]) precipitates more readily, enabling high-purity recovery .

High-Temperature Solid-State Synthesis

Solid-state reactions at elevated temperatures offer an alternative route. Cyanuric acid ((CNOH)₃) reacts with iron, sodium carbonate, and carbon at ~350°C to produce sodium ferrocyanide :

2(CNOH)3+3C+Fe+2Na₂CO₃4CO₂+3H₂O+CO+Na₄[Fe(CN)₆]2(\text{CNOH})₃ + 3\text{C} + \text{Fe} + 2\text{Na₂CO₃} \rightarrow 4\text{CO₂} + 3\text{H₂O} + \text{CO} + \text{Na₄[Fe(CN)₆]}

Challenges :

  • Decomposition : Prolonged heating above 400°C risks ferrocyanide breakdown into metallic iron and cyanate .

  • Practical Limitations : Scaling this method requires precise temperature control and specialized equipment, limiting its utility in standard laboratories .

Ion Exchange and Resin-Loaded Ferrocyanides

Recent advancements leverage anion-exchange resins to immobilize ferrocyanide ions. A two-step process involves:

  • Loading [Fe(CN)₆]⁴⁻ onto a strong-base resin (e.g., Indion FFIP) via ion exchange.

  • Precipitating cobalt ferrocyanide (Co₂[Fe(CN)₆]) within the resin pores using Co²⁺ solutions .

Advantages :

  • Selectivity : Resin-loaded ferrocyanides exhibit high specificity for cesium ions in mixed electrolyte solutions .

  • Stability : The resin matrix protects the complex from decomposition under radiation (up to 10 Mrad) .

PropertyCo₂[Fe(CN)₆] (Precipitated)Co₂[Fe(CN)₆] (Resin-Loaded)
Fe:Co Ratio1:1.941:0.84
CrystallinityCrystallineAmorphous
Cs⁺ Capacity (mmol/g)0.520.48

Data derived from ICP-AES and EDX analyses .

Chemical Reactions Analysis

Types of Reactions: Hexacyanoferrate(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the most notable reactions is its oxidation to hexacyanoferrate(III): [ [\text{Fe(CN)}_6]^{4-} \rightarrow [\text{Fe(CN)}_6]^{3-} + e^- ]

Common Reagents and Conditions: The oxidation of hexacyanoferrate(II) can be achieved using oxidizing agents such as ferric chloride or potassium permanganate. The reaction is typically carried out in an aqueous solution under controlled pH conditions .

Major Products Formed: This compound is often used in various analytical and industrial applications .

Comparison with Similar Compounds

Key Research Findings

Kinetic Behavior : Ferricyanide oxidation reactions deviate from first-order kinetics in the presence of ferrocyanide, attributed to ion-specific effects rather than inhibition .

Catalytic Performance : CdFeCN calcined at 800°C shows 3× higher H₂O₂ decomposition activity than ZnFeCN, linked to maghemite (Fe₂O₃) phase formation .

Ion Exchange: Both CdFeCN and ZnFeCN retain >80% Cs⁺ removal efficiency in 0.05–0.5 M HNO₃, but ZnFeCN’s capacity drops sharply at higher acid concentrations .

Data Tables

Table 1: Thermal Decomposition Products of Ferrocyanides

Compound 600°C Products 800°C Products
CdFeCN K₂CdO₂, K₂FeO₄, Fe₂O₃ K₂Cd₂O₃, K₂O-Fe₂O₃, Fe₂O₃
ZnFeCN ZnO, K₂FeO₄ ZnFe₂O₄, K₂O-Fe₂O₃

Table 2: Catalytic Activity of Calcined Ferrocyanides

Compound Calcination Temp (°C) H₂O₂ Decomposition Rate (mmol/g·h) Isopropanol Conversion (%)
CdFeCN 800 12.5 94
ZnFeCN 800 4.2 78

Q & A

Q. Q1. How can researchers determine the diffusion coefficient of ferrocyanide ions in aqueous solutions or polymeric matrices?

Methodological Answer: The diffusion coefficient (DD) of ferrocyanide ions can be quantified using cyclic voltammetry (CV) coupled with the Randles-Sevcik equation : Ip=2.69×105n3/2AD1/2Cv1/2I_p = 2.69 \times 10^5 \cdot n^{3/2} \cdot A \cdot D^{1/2} \cdot C \cdot v^{1/2}

where IpI_p is peak current, nn is electron transfer number, AA is electrode area, CC is concentration, and vv is scan rate. For example, DD values in phosphate-buffered saline (PBS, 2.2×106cm2s12.2 \times 10^{-6} \, \text{cm}^2\text{s}^{-1}) and Nafion membranes (1.5×108cm2s11.5 \times 10^{-8} \, \text{cm}^2\text{s}^{-1}) were calculated using this approach . Key steps include:

  • Calibrating the working electrode (e.g., glassy carbon) with standard solutions.
  • Validating linearity of IpI_p vs. v1/2v^{1/2}.
  • Replicating measurements under controlled temperature and ionic strength.

Q. Q2. What spectroscopic techniques are effective for characterizing ferrocyanide ion interactions in hybrid materials?

Methodological Answer:

  • FTIR Spectroscopy : Identifies Fe-CN bonding vibrations (e.g., 595–620 cm1^{-1} for Fe2+^{2+}-CN stretching in sodium nickel ferrocyanide) .
  • UV-Vis Spectroscopy : Monitors redox transitions (e.g., ferri-/ferrocyanide interconversion at 420 nm) .
  • X-ray Diffraction (XRD) : Confirms crystalline structure in ion-exchange materials like Na2_2NiFe(CN)6_6-loaded zeolites .
    Best Practices :
  • Use potassium bromide (KBr) pellets for FTIR to avoid interference.
  • For hybrid materials (e.g., zeolite-ferrocyanide composites), combine multiple techniques to distinguish surface adsorption vs. bulk incorporation .

Q. Q3. How should researchers design a literature review to identify gaps in this compound redox chemistry?

Methodological Answer:

  • Primary Sources : Prioritize peer-reviewed journals (e.g., J. Mater. Chem. A, Beilstein J. Org. Chem.) using databases like Web of Science with keywords: "ferrocyanide redox kinetics," "Nernst equation applications," or "hybrid ion exchangers" .
  • Critical Evaluation :
    • Compare reported DD values across matrices (e.g., PBS vs. Nafion ).
    • Note contradictions in reaction mechanisms (e.g., inhibition effects of ferrocyanide in radical-mediated oxidations ).
  • Gap Identification : Focus on understudied areas like anion-specific effects on ferrocyanide stability in high-ionic-strength waste .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in this compound’s role as an inhibitor or promoter in redox reactions?

Methodological Answer: Contradictions arise from context-dependent mechanisms:

  • Case Study : Ferrocyanide inhibits phenol oxidation via radical scavenging (even at 1:100 [Fe(CN)6_6]4^{4-}:[Fe(CN)6_6]3^{3-} ratios) but shows no inhibition in hydroxide-rich media due to ion-pairing effects .
    Experimental Design :

Kinetic Profiling : Conduct time-resolved UV-Vis or EPR spectroscopy to detect radical intermediates.

Ionic Strength Control : Use inert salts (e.g., KCl) to isolate specific ion effects.

Competition Experiments : Compare reaction rates with/without ferrocyanide under identical EhE_h and pH .

Q. Q5. What strategies optimize ferrocyanide-based ion exchangers for cesium separation in nuclear waste remediation?

Methodological Answer: Material Optimization :

  • Hybrid Exchangers : Load zeolites (e.g., IE-96) with Na2_2NiFe(CN)6_6 via sequential precipitation (NiSO4_4 + Na4_4Fe(CN)6_6) .
  • Performance Metrics :
    • Distribution Coefficient (KdK_d) : Measure via batch contact with synthetic waste (e.g., KdK_d increases 3× after 3–5 loading cycles ).
    • Selectivity : Test against competing ions (e.g., Sr2+^{2+}, Na+^+) using ICP-MS.
      Process Design :
  • Compare ion-exchange columns vs. membrane ultrafiltration to minimize secondary waste .

Q. Q6. How can computational modeling complement experimental studies of this compound transport in confined environments?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ion mobility in nanoporous materials (e.g., zeolites) using force fields parameterized for Fe-CN interactions .
  • Nernst-Planck Equations : Model diffusion-potential coupling in electrochemical cells .
    Validation :
  • Benchmark simulations against experimental DD values (e.g., Randles-Sevcik-derived data ).
  • Use sensitivity analysis to identify dominant factors (e.g., pore size vs. surface charge).

Methodological Best Practices

  • Reproducibility : Document synthesis protocols (e.g., reagent purity, drying cycles for hybrid materials ).
  • Data Contradictions : Use statistical tools (e.g., ANOVA) to distinguish experimental error from mechanistic variability .
  • Peer Review Preparation : Align results with hypotheses, highlight limitations (e.g., ion-specific effects in kinetic studies ), and provide raw data in supplementary files .

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